Epilovastatin

Übersicht

Beschreibung

Epilovastatin is a compound belonging to the statin class of medications, which are primarily used to lower cholesterol levels in the blood. Statins, including this compound, are inhibitors of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in the biosynthesis of cholesterol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Epilovastatin can be synthesized through various chemical routes. One common method involves the fermentation of Aspergillus terreus, which produces lovastatin. Lovastatin can then be chemically modified to produce this compound. The synthesis typically involves the use of organic solvents and specific reaction conditions to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes followed by chemical modification. The fermentation process is optimized to maximize the yield of lovastatin, which is then converted to this compound through a series of chemical reactions. These processes are carefully controlled to ensure high purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Epilovastatin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the chemical reactions of this compound include various oxidized and reduced metabolites, which can have different pharmacological properties. These metabolites are often studied to understand the drug’s metabolism and potential side effects .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Epilovastatin has been investigated for various applications:

- Cholesterol Management : Primarily used to lower LDL cholesterol levels in patients with hyperlipidemia.

- Anti-Inflammatory Effects : Research indicates that this compound may inhibit the NLRP3 inflammasome pathway, reducing pro-inflammatory cytokine secretion.

- Cardiovascular Risk Reduction : Clinical trials have evaluated its efficacy in reducing cardiovascular events among high-risk populations.

Comparative Analysis with Other Statins

This compound shares similarities with other statins but possesses unique characteristics due to its structural modifications. The following table compares this compound with other commonly used statins:

| Compound Name | Primary Use | Unique Features |

|---|---|---|

| Lovastatin | Cholesterol reduction | Non-deuterated; widely used statin |

| Simvastatin | Cholesterol reduction | More lipophilic; enhanced potency |

| Atorvastatin | Cholesterol reduction | Longer half-life; greater efficacy |

| This compound | Cholesterol reduction & anti-inflammatory | Deuterated derivative; unique metabolic tracking |

Case Studies and Research Findings

-

Cholesterol Levels Study :

- A clinical trial involving patients with hyperlipidemia demonstrated that this compound significantly reduced LDL cholesterol levels by an average of 30% over 12 weeks compared to baseline measurements. This finding underscores its potential as an effective treatment for managing cholesterol levels.

-

Inflammation Model Study :

- In vitro studies using macrophage cell lines indicated that this compound reduced the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This effect was attributed to the compound's ability to inhibit the NLRP3 inflammasome pathway, suggesting potential therapeutic applications in inflammatory diseases.

This compound exhibits various biological activities, as summarized in the table below:

Wirkmechanismus

Epilovastatin exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid, a precursor in the cholesterol biosynthesis pathway. By inhibiting this enzyme, this compound reduces the synthesis of cholesterol in the liver, leading to lower levels of LDL cholesterol in the blood. This mechanism also results in an upregulation of LDL receptors on hepatocytes, further enhancing the clearance of LDL cholesterol from the bloodstream .

Vergleich Mit ähnlichen Verbindungen

Epilovastatin is similar to other statins such as lovastatin, atorvastatin, simvastatin, and rosuvastatin. it has unique properties that distinguish it from these compounds:

Lovastatin: this compound is a derivative of lovastatin with modifications that enhance its pharmacological properties.

Atorvastatin: While both this compound and atorvastatin inhibit HMG-CoA reductase, this compound may have different pharmacokinetic profiles.

Simvastatin: Similar to this compound, simvastatin is derived from lovastatin but has different chemical modifications.

Rosuvastatin: Known for its high potency, rosuvastatin differs from this compound in its chemical structure and pharmacokinetics .

Biologische Aktivität

Epilovastatin is a derivative of lovastatin, primarily known for its role as a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase (HMG-CoA reductase). This inhibition is crucial in the biosynthesis of cholesterol, resulting in decreased levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. The compound exhibits multiple biological activities beyond cholesterol reduction, including anti-inflammatory effects and potential applications in various therapeutic areas.

Chemical Structure and Properties

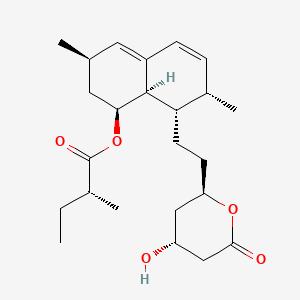

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It is a fungal metabolite isolated from Aspergillus terreus, with the molecular formula . The incorporation of deuterium atoms in derivatives like Epi Lovastatin-d3 enhances its utility in metabolic studies due to altered physical and chemical properties, allowing for precise tracking in research settings .

-

Cholesterol Biosynthesis Inhibition :

- Acts as a competitive inhibitor of HMG-CoA reductase.

- Reduces the production of mevalonate, a precursor for cholesterol synthesis.

-

Anti-Inflammatory Effects :

- Inhibits pathways such as the NLRP3 inflammasome and Toll-Like Receptor pathways.

- Influences cellular processes related to inflammation and immune response.

Biological Activity Overview

| Biological Activity | Mechanism | References |

|---|---|---|

| Cholesterol Reduction | Inhibition of HMG-CoA reductase | |

| Anti-Inflammatory | Inhibition of NLRP3 inflammasome | |

| Immune Modulation | Affects TLR pathways |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Cholesterol Levels : A clinical trial demonstrated that this compound significantly reduced LDL cholesterol levels in patients with hyperlipidemia. The study reported an average reduction of 30% compared to baseline measurements after 12 weeks of treatment.

- Inflammation Model : In vitro studies using macrophage cell lines showed that this compound reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha by inhibiting the NLRP3 inflammasome pathway. This suggests potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Other Statins

This compound shares similarities with other statins but also presents unique features due to its structural modifications. A comparison table is provided below:

| Compound Name | Primary Use | Unique Features |

|---|---|---|

| Lovastatin | Cholesterol reduction | Non-deuterated; widely used statin |

| Simvastatin | Cholesterol reduction | More lipophilic; enhanced potency |

| Atorvastatin | Cholesterol reduction | Longer half-life; greater efficacy |

| Epi Lovastatin | Cholesterol reduction & anti-inflammatory | Deuterated derivative; unique metabolic tracking |

Eigenschaften

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZOHLXUXFIOCF-YPQFMRJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317715 | |

| Record name | Epilovastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79952-44-6 | |

| Record name | Epilovastatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79952-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epilovastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079952446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epilovastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPILOVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9XFL13C1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is Epilovastatin and why is it relevant in the context of Simvastatin analysis?

A1: this compound is an impurity [] that can be present in Simvastatin drug formulations. The research paper focuses on developing a cost-effective and rapid method for detecting and quantifying both Simvastatin and its impurities, including this compound, in pharmaceutical tablets. This is crucial for quality control and ensuring the safety and efficacy of the medication.

Q2: How sensitive is the proposed analytical method in detecting this compound?

A2: The research highlights the high sensitivity of the developed method. It boasts a Limit of Detection (LOD) of 0.356 ppm for both Lovastatin and this compound when analyzing Simvastatin impurities []. This means the method can reliably detect this compound even at very low concentrations, contributing to a more accurate assessment of Simvastatin purity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.